1-(2,2-Difluoroethoxy)-2-fluoro-4-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,2-Difluoroethoxy)-2-fluoro-4-nitrobenzene is an organic compound characterized by the presence of fluorine and nitro functional groups. It is a derivative of benzene, where the hydrogen atoms are substituted with fluorine and nitro groups, making it a compound of interest in various chemical and industrial applications.
Preparation Methods
The synthesis of 1-(2,2-Difluoroethoxy)-2-fluoro-4-nitrobenzene typically involves multiple steps, starting from readily available precursors. One common method includes the reaction of 2,2-difluoroethanol with a suitable benzene derivative under controlled conditions. The process involves the use of catalysts and specific reaction conditions to ensure the selective substitution of hydrogen atoms with fluorine and nitro groups . Industrial production methods often employ large-scale reactors and optimized conditions to maximize yield and purity.
Chemical Reactions Analysis
1-(2,2-Difluoroethoxy)-2-fluoro-4-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve the use of reducing agents like hydrogen gas or metal hydrides, resulting in the conversion of nitro groups to amino groups.
Common reagents used in these reactions include hydrogen gas, metal hydrides, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2,2-Difluoroethoxy)-2-fluoro-4-nitrobenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,2-Difluoroethoxy)-2-fluoro-4-nitrobenzene involves its interaction with specific molecular targets. The presence of fluorine and nitro groups allows it to participate in various biochemical pathways, potentially affecting enzyme activity and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
1-(2,2-Difluoroethoxy)-2-fluoro-4-nitrobenzene can be compared with other fluorinated benzene derivatives, such as:
- 2-(2,2-Difluoroethoxy)-1,1-diethoxyethane
- 2-Chloro-1,1-difluoroethylene
- 1,2-Bis(2,2-difluoroethoxy)ethane
These compounds share similar structural features but differ in their specific functional groups and chemical properties.
Properties
IUPAC Name |
1-(2,2-difluoroethoxy)-2-fluoro-4-nitrobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO3/c9-6-3-5(12(13)14)1-2-7(6)15-4-8(10)11/h1-3,8H,4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGQYXVZILXZRBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])F)OCC(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.